molecular formula C38H39ClN6O3S B13452764 3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{8-[(1,3-benzothiazol-2-yl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}pyridine-2-carboxylic acid hydrochloride

3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{8-[(1,3-benzothiazol-2-yl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}pyridine-2-carboxylic acid hydrochloride

Cat. No.: B13452764
M. Wt: 695.3 g/mol
InChI Key: VEGWCOPIGCBWGX-UHFFFAOYSA-N
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Description

3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{8-[(1,3-benzothiazol-2-yl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}pyridine-2-carboxylic acid hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an adamantane moiety, a pyrazole ring, a benzothiazole group, and a tetrahydroisoquinoline unit.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{8-[(1,3-benzothiazol-2-yl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}pyridine-2-carboxylic acid hydrochloride involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Structural Features and Reactivity

The compound’s structure includes:

  • A pyridine-2-carboxylic acid core, providing hydrogen-bonding and ionic interaction potential via the carboxylic acid group.

  • A 1-adamantylmethyl-substituted pyrazole moiety, contributing to hydrophobic interactions and steric bulk.

  • A tetrahydroisoquinoline scaffold linked to a benzothiazole carbamoyl group, enhancing binding specificity to BCL-X<sub>L</sub>.

Key Reactive Groups:

Functional GroupReactivity Profile
Carboxylic acid (Pyridine-2-carboxylate)Forms salts (e.g., hydrochloride) for improved solubility. Participates in ionic/hydrogen bonds with target proteins .
Adamantane moietyHydrophobic; stabilizes interactions with protein pockets via van der Waals forces .
Benzothiazole carbamoylEngages in π-π stacking and hydrogen bonding with BCL-X<sub>L</sub> residues .

Binding Interactions with BCL-X<sub>L</sub>

Crystallographic studies (PDB: 6VWC , 9AQZ ) reveal:

  • The pyridine-2-carboxylic acid group forms hydrogen bonds with Arg 139 and Tyr 101 of BCL-X<sub>L</sub>.

  • The adamantylmethyl-pyrazole occupies a hydrophobic cleft near Phe 105 and Val 126.

  • The benzothiazole carbamoyl group interacts with Asn 136 and Asp 111 via water-mediated hydrogen bonds .

Thermodynamic Binding Parameters (Surface Plasmon Resonance):

ParameterValueSource
K<sub>d</sub>0.6 nM[ACS Med. Chem. Lett. 2020]
ΔG (Binding)-12.3 kcal/mol[Sci. Adv. 2024]
Residence Time>24 hours[ACS Med. Chem. Lett. 2020]

Metabolic Stability and Degradation

  • In vitro hepatic microsome assays (human, rat) show moderate stability (t<sub>1/2</sub> = 2.1–3.4 hours) .

  • Primary metabolic pathways involve:

    • Oxidation of the adamantane methyl group (CYP3A4/5).

    • Hydrolysis of the carbamoyl linkage (esterase-mediated).

Metabolic Byproducts:

MetaboliteEnzyme ResponsibleBioactivity
Adamantane-carboxylic acid derivativeCYP3A4Inactive
Benzothiazole-2-amineEsterasesWeak inhibition

Synthetic Routes

While full synthetic details are proprietary, key steps inferred from structural analogs include:

  • Pyrazole Synthesis :

    • Condensation of 1-adamantylmethyl hydrazine with β-keto esters.

  • Carbamoyl Coupling :

    • Reaction of 8-amino-tetrahydroisoquinoline with benzothiazole-2-carbonyl chloride.

  • Final Assembly :

    • Suzuki-Miyaura cross-coupling to integrate pyridine-2-carboxylic acid .

Stability Under Physiological Conditions

ConditionStability Outcome
pH 7.4 (PBS)Stable for 48 hours (≥95% intact)
Human Plasma85% intact after 6 hours
Light ExposurePhotodegradation observed (t<sub>1/2</sub> = 8 hours)

Selectivity Profile

A-1331852 exhibits >1,000-fold selectivity for BCL-X<sub>L</sub> over BCL-2 (K<sub>d</sub> = 0.6 nM vs. 650 nM) . Minimal off-target activity observed in kinase panels (IC<sub>50</sub> >10 µM for 98% of kinases tested) .

Key Research Findings

  • In Vivo Efficacy :

    • 60% tumor regression in xenograft models at 10 mg/kg (QD dosing) .

  • Toxicology :

    • Platelet sparing (BCL-X<sub>L</sub> inhibition in platelets requires >30-fold higher concentrations) .

Scientific Research Applications

3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{8-[(1,3-benzothiazol-2-yl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}pyridine-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{8-[(1,3-benzothiazol-2-yl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide: A compound with a similar adamantane moiety but different functional groups.

    1-(adamantan-1-ylmethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Another compound with a pyrazole ring and adamantane moiety.

Uniqueness

3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{8-[(1,3-benzothiazol-2-yl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}pyridine-2-carboxylic acid hydrochloride is unique due to its combination of structural features, including the adamantane moiety, pyrazole ring, benzothiazole group, and tetrahydroisoquinoline unit. This unique structure contributes to its diverse range of applications and potential biological activities .

Biological Activity

The compound 3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{8-[(1,3-benzothiazol-2-yl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}pyridine-2-carboxylic acid hydrochloride (CAS No. 1430844-80-6) is a complex organic molecule that has garnered attention for its potential biological activities. Its structure comprises several pharmacologically relevant moieties, including adamantane, pyrazole, and benzothiazole derivatives, which are known to exhibit a range of biological effects.

The molecular formula of the compound is C38H38N6O3SC_{38}H_{38}N_{6}O_{3}S, with a molecular weight of 658.81 g/mol. The compound is typically stored in a dry environment at room temperature to maintain its stability and efficacy .

Biological Activity Overview

Research indicates that this compound may possess significant antimicrobial , anticancer , and anti-inflammatory properties. The following sections detail specific biological activities supported by experimental findings.

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Recent studies have shown that benzothiazole-based compounds exhibit potent activity against various bacterial strains. For instance, compounds similar to the one demonstrated minimal inhibitory concentrations (MIC) in the range of 50 μg/mL against tested organisms .

Compound TypeMIC (μg/mL)Target Organisms
Benzothiazole Derivatives50Various bacteria

Anticancer Activity

The compound's potential as an anticancer agent has been highlighted in multiple studies. For example, derivatives with similar structural motifs have shown promising results in inhibiting cell proliferation in various cancer cell lines such as HCT116 (colon), MCF-7 (breast), and A549 (lung) .

Cell LineIC50 (μM)Reference
HCT1160.3 - 0.45
MCF-7Near control levels
A549Near control levels

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival pathways such as PI3K and mTORC1 .
  • Interaction with Ion Channels : Some derivatives have demonstrated inhibitory activity against voltage-gated potassium channels (Kv1.3), which are crucial for maintaining cellular excitability .
  • DNA Interaction : The presence of thiazole and benzothiazole moieties suggests potential interaction with DNA, leading to disruption of replication processes in cancer cells .

Case Studies

Several case studies have documented the efficacy of compounds related to the target molecule:

  • Study on Antimicrobial Efficacy : A series of benzothiazole derivatives were synthesized and tested against various pathogens, yielding significant antimicrobial activity with specific emphasis on their structure–activity relationship (SAR) .
  • Anticancer Screening : Compounds structurally related to the target molecule were evaluated for antiproliferative activity against human cancer cell lines, showing that modifications at specific positions could enhance efficacy significantly .

Properties

Molecular Formula

C38H39ClN6O3S

Molecular Weight

695.3 g/mol

IUPAC Name

3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C38H38N6O3S.ClH/c1-22-29(19-39-44(22)21-38-16-23-13-24(17-38)15-25(14-23)18-38)27-9-10-33(41-34(27)36(46)47)43-12-11-26-5-4-6-28(30(26)20-43)35(45)42-37-40-31-7-2-3-8-32(31)48-37;/h2-10,19,23-25H,11-18,20-21H2,1H3,(H,46,47)(H,40,42,45);1H

InChI Key

VEGWCOPIGCBWGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC23CC4CC(C2)CC(C4)C3)C5=C(N=C(C=C5)N6CCC7=C(C6)C(=CC=C7)C(=O)NC8=NC9=CC=CC=C9S8)C(=O)O.Cl

Origin of Product

United States

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